5-Methyl-1-(trifluoromethyl)-1-indanol
Description
Properties
Molecular Formula |
C11H11F3O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
5-methyl-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C11H11F3O/c1-7-2-3-9-8(6-7)4-5-10(9,15)11(12,13)14/h2-3,6,15H,4-5H2,1H3 |
InChI Key |
CVYDXNCDXYPLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC2)(C(F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects: Methyl vs. Fluoro Derivatives
describes the synthesis of 5-fluoro-1-methyl-1H-indole (7b) and 5-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole (7c). While these are indole derivatives (nitrogen-containing heterocycles), their substituent patterns offer insights:
- Methylation: The methyl group in 7b improves lipophilicity (yield: 98%, mp: 55–56°C) compared to unsubstituted indoles. Similarly, the methyl group in 5-methyl-1-(trifluoromethyl)-1-indanol likely enhances steric bulk and stability.
- Fluorination : Fluorine substitution (as in 7a–7c) increases electronegativity and metabolic resistance. In contrast, the trifluoromethyl group in the target compound provides stronger electron-withdrawing effects and greater steric demand .
Table 1: Substituent Impact on Physical Properties
| Compound | Core Structure | Substituent(s) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| This compound | Indanol | 5-CH₃, 1-CF₃ | Not reported | N/A |
| 5-Fluoro-1-methyl-1H-indole (7b) | Indole | 5-F, 1-CH₃ | 55–56 | 98 |
| 5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole (7c) | Indole | 5-F, 1-SO₂(C₆H₄CH₃) | 111–112 | 96 |
Trifluoromethyl-Containing Analogues
lists 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid , a triazole derivative with a trifluoromethylphenyl group. Key differences from the target compound include:
- Core Structure : The triazole ring introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
- Biological Relevance: Triazole-carboxylic acids (e.g., ) exhibit antiproliferative activity against cancer cell lines (e.g., NCI-H522 lung cancer cells, GP = 62.47%). While this compound’s bioactivity is unreported, the trifluoromethyl group in both compounds may enhance membrane permeability and target binding .
Table 2: Trifluoromethyl-Containing Compounds
| Compound | Core Structure | Key Functional Groups | Applications |
|---|---|---|---|
| This compound | Indanol | -OH, -CF₃, -CH₃ | Chiral synthesis, drug discovery |
| 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | Triazole | -COOH, -CF₃, -CH₃ | Anticancer agents (e.g., NCI-H522 inhibition) |
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